4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGXAGGKSAEMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Cl Displacement)
The para-chloro group on the benzene ring is susceptible to nucleophilic substitution under basic or catalytic conditions. This reactivity is leveraged to introduce diverse functional groups.
Key Findings :
-
Substitution proceeds efficiently with amines and thiols, yielding derivatives with retained sulfonamide bioactivity profiles.
-
Hydroxylation requires harsh alkaline conditions due to the electron-withdrawing sulfonamide group deactivating the aromatic ring .
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) linkage participates in hydrolysis and alkylation reactions, though stability under physiological conditions is typical.
Key Findings :
-
Hydrolysis is non-trivial and requires strong acidic conditions, preserving the pyridine ring.
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N-Alkylation modifies the sulfonamide’s hydrogen-bonding capacity, potentially altering biological target interactions .
Pyridine Ring Functionalization
The 5-methylpyridin-2-yl group undergoes electrophilic substitution and oxidation, though its electron-deficient nature limits reactivity.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Methyl-3-nitro-pyridin-2-yl derivative (minor) | |
| Oxidation | KMnO₄, H₂O, 100°C | 5-Carboxypyridin-2-yl derivative | , |
Key Findings :
-
Nitration occurs at the pyridine’s 3-position but in low yield due to steric hindrance from the methyl group .
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Oxidation of the 5-methyl group to a carboxylic acid is feasible but requires prolonged heating.
Reductive Transformations
The sulfonamide and aromatic systems are generally resistant to reduction, but selective pathways exist.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Chloro group reduction | H₂, Pd/C, EtOH, 25°C | 4-Hydro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Key Findings :
-
Catalytic hydrogenation selectively reduces the chloro group to hydrogen without affecting the sulfonamide or pyridine .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the chloro site.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Biphenyl-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Key Findings :
Scientific Research Applications
Scientific Research Applications
The compound exhibits significant potential across various fields:
Antimicrobial Activity
Research indicates that 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide demonstrates notable antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | High |
| Klebsiella pneumoniae | 16 | Moderate |
| Escherichia coli | 32 | Low |
The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, contributing to its antimicrobial efficacy .
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against various cancer cell lines. In vitro studies have shown promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 9 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
| MCF-7 | 36 | Inhibition of proliferation |
Studies reveal that the compound induces apoptosis in cancer cells, making it a candidate for further drug development .
Biochemical Research
4-Chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide serves as an important tool in biochemical research, particularly in enzyme inhibition studies. It has been shown to inhibit key enzymes involved in metabolic pathways relevant to both microbial growth and cancer cell proliferation.
Anticancer Studies
A study involving HCT-116 cells treated with varying concentrations of the compound showed an increase in apoptotic markers at concentrations as low as . This suggests potential for developing novel anticancer agents based on this structure.
Antimicrobial Efficacy
Research indicated that derivatives of benzenesulfonamides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, achieving over 80% inhibition at specific concentrations .
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly influence melting points, purity, and solubility:
Bulky substituents (e.g., naphthalenyl in ) increase molecular weight and packing efficiency, raising melting points . Purity levels >97% () suggest synthetic robustness for iminoheteroaryl derivatives .
Crystallographic and Conformational Analysis
Crystal structures reveal how substituents affect molecular conformation:
The torsion angle differences (e.g., -58.4° vs. 77.8°) reflect steric and electronic effects of chlorine substituents, influencing hydrogen bonding and crystal packing .
Biological Activity
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a pyridine ring , specifically substituted with a 5-methylpyridine moiety and a chlorine atom. Its molecular formula is , which indicates the presence of multiple functional groups that contribute to its biological properties. The structural arrangement enhances lipophilicity, potentially improving bioavailability compared to other sulfonamides.
The biological activity of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide can be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds have been shown to inhibit bacterial folate synthesis by targeting the enzyme dihydropteroate synthase, which is crucial for the production of nucleotides in bacteria. This inhibition leads to bacterial cell death.
- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT-116 cells. Research indicates that it induces apoptosis through caspase activation, leading to morphological changes characteristic of programmed cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide and similar compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide. The compound demonstrated significant bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4–8 μg/mL .
- Cytotoxicity in Cancer Research : In vitro studies assessed the cytotoxic potential of the compound against various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in HeLa cells, with IC50 values around 34 μM. The mechanism was linked to increased caspase activity and disruption of mitochondrial membrane potential .
- Metabolic Stability Studies : Investigations into the metabolic fate of the compound revealed that it undergoes biotransformation, producing several metabolites that may retain biological activity. Techniques such as HPLC-MS/MS were employed to identify these metabolites, which are crucial for understanding the pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide, and what critical reaction conditions influence yield?
- The synthesis typically involves sequential functionalization of the pyridine and benzene rings. Key steps include:
- Chlorination : Selective introduction of chlorine at the para position of the benzenesulfonyl group (e.g., using chlorinating agents like Cl2 or SO2Cl2 under controlled temperatures) .
- Sulfonamide coupling : Reaction of 4-chlorobenzenesulfonyl chloride with 5-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Crystallization or chromatography to isolate the product, with yields highly dependent on stoichiometry and solvent choice .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves the spatial arrangement of the sulfonamide group and confirms regioselectivity of substituents .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the integration of the methylpyridine and chlorobenzene moieties (e.g., δ 8.3–8.5 ppm for pyridyl protons, δ 7.6–7.8 ppm for aromatic sulfonamide protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this sulfonamide derivative?
- Similar sulfonamides exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example:
- Antibacterial activity : Inhibition of bacterial acyl carrier protein synthase (AcpS) via sulfonamide-enzyme interactions .
- Anticancer potential : Structural analogs disrupt kinase signaling pathways in vitro .
- Anti-hypertensive effects : Modulation of ion channels or angiotensin-converting enzyme (ACE) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict regioselectivity in chlorination steps?
- Density Functional Theory (DFT) : Models transition states to predict the stability of chlorinated intermediates, guiding reagent selection (e.g., electrophilic vs. radical chlorination) .
- Reaction pathway simulations : Tools like Gaussian or ORCA assess activation energies, minimizing byproducts (e.g., meta-chloro isomers) .
- Machine learning : Training datasets on sulfonamide reactions identify optimal solvent/base combinations for >90% regioselectivity .
Q. How do structural modifications (e.g., substituent position, electronic effects) alter bioactivity?
- Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-methyl position enhances binding to hydrophobic enzyme pockets .
- Sulfonamide linker flexibility : Rigidifying the N–S bond via steric hindrance (e.g., ortho-substituents) reduces conformational entropy, improving target affinity .
- Comparative SAR studies : Analogs with halogen substitutions (Br, F) show varied IC50 values against bacterial targets, correlating with electronegativity and van der Waals interactions .
Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?
- Structural validation : Re-analyze compound purity via HPLC and crystallography to rule out polymorphic or hydrate forms .
- Assay standardization : Use isogenic bacterial strains or cell lines to control for genetic variability .
- Molecular docking : Overlay docking poses (e.g., AutoDock Vina) with X-ray structures of target enzymes to identify binding inconsistencies .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., sulfonic acid formation) .
- Catalytic optimization : Transition metal catalysts (e.g., Pd/Cu) enhance coupling efficiency between pyridine and sulfonyl chloride .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Methodological Resources
- Crystallographic data : Refer to IUCr databases (e.g., CCDC entries) for sulfonamide bond angles and torsion parameters .
- Computational tools : Use PyRx for docking studies and GROMACS for molecular dynamics simulations .
- Synthetic protocols : Adapt stepwise procedures from PubChem (CID-specific data) and validated journal methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
